![molecular formula C53H71ClN10O14 B1574371 MC-Val-Cit-PAB-VX765](/img/no-structure.png)
MC-Val-Cit-PAB-VX765
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC-Val-Cit-PAB-VX765 or MC-Val-Cit-PABC-VX765 is VX765 derivative, which is ready to conjugate with antibody, protein, or polymer for targeted drug delivery. MC-Val-Cit-PAB (also see our cat# 61023) is a a cathepsin cleavable ADC linker, which has been widely used for making antibody drug conjugate (ADC). MC-Val-Cit-PAB-VX765 molecule, the linker is covalently linked with the amino group of VX765. Belnacasan (VX765, our Cat#203165) is a caspase inhibitor.
科学的研究の応用
Targeted Chemotherapy Delivery
MC-Val-Cit-PAB-VX765, a compound used in the synthesis of antibody-drug conjugates (ADCs), has shown promise in targeted chemotherapy delivery. For example, a study by Ye et al. (2021) developed Bovine Serum Albumin (BSA) nanoparticles conjugated with cetuximab–valine–citrulline (vc)–doxorubicin (DOX) to target epidermal growth factor receptor (EGFR) in colorectal tumors. This approach leveraged the compound for efficient drug delivery and release in EGFR-overexpressing tumor cells.
Overcoming Drug Resistance
In the context of non-Hodgkin lymphoma treatment, Yu et al. (2015) demonstrated the use of MC-Val-Cit-PAB in creating novel ADCs to overcome resistance to traditional therapies. The study utilized this compound in conjunction with a potent anthracycline analogue to develop ADCs effective against B-cell malignancies resistant to standard treatments.
Synthesis of Efficient Drug Linkers
MC-Val-Cit-PAB-VX765 plays a critical role in the synthesis of efficient drug linkers for ADCs. Mondal, Ford, & Pinney (2018) reported an improved methodology for synthesizing the cathepsin B cleavable Mc-Val-Cit-PABOH linker, widely used in ADC research. This advancement ensures better yield and stability of the linkers, enhancing the therapeutic efficacy of ADCs.
Enhancing Cell-Killing Activity of ADCs
The effectiveness of ADCs in cancer treatment is significantly influenced by the components of the drug-linker conjugate. Zhang et al. (2018) studied the impact of linker and payload potency on ADCs' cell-killing activity, indicating the importance of compounds like MC-Val-Cit-PAB-VX765 in achieving desired therapeutic outcomes.
Lysosomal Release of Drugs
In another application, Dubowchik et al. (2002) highlighted the role of MC-Val-Cit-PAB-VX765 in facilitating the lysosomal release of drugs from internalizing immunoconjugates. Their study involved linking the anticancer drug doxorubicin to an internalizing monoclonal antibody, demonstrating the compound's efficacy in controlled drug release.
Biomedical Nanotechnology
In the field of biomedical nanotechnology, Xu et al. (2012) discussed the construction of a nanocarrier coated with chitosan and PAH-Cit for delivering siRNA. The use of MC-Val-Cit-PAB-VX765 in this context illustrates its versatility in different biomedical applications.
Process Design in Drug Manufacturing
The compound also finds application in the upstream process design for the production of ADCs targeting colorectal cancer. Wang & del Val (2022) used MC-Val-Cit-PAB in the design of patritumab vedotin, an ADC for treating HER3-positive colorectal cancer, showcasing its role in optimizing drug manufacturing processes.
Molecular Communication in Nanonetworks
Finally, in the field of molecular communication, studies like Chude-Okonkwo et al. (2017) explore the use of molecular communication for targeted drug delivery. While not directly mentioning MC-Val-Cit-PAB-VX765, this research area highlights the broader context in which such compounds could be utilized for advanced drug delivery systems.
特性
製品名 |
MC-Val-Cit-PAB-VX765 |
---|---|
分子式 |
C53H71ClN10O14 |
分子量 |
1107.657 |
SMILES |
O=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O |
外観 |
Solid powder |
同義語 |
MC-Val-Cit-PAB-VX765; MC-Val-Cit-PABC-VX765; Belnacasan-conjugate; VX765-conjugate.; 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl (2-chloro-4-(((S)-1-((S)-2-(((2R,3S)-2-ethoxy-5-ox |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。